molecular formula C24H22N6O2S2 B11392680 7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylpurine-2,6-dione

7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylpurine-2,6-dione

Cat. No.: B11392680
M. Wt: 490.6 g/mol
InChI Key: ZVGNZVHJGYNIFC-UHFFFAOYSA-N
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Description

The compound 7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-8-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic molecule that features a combination of benzothiazole, tetrahydroisoquinoline, and purine structures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-8-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common approach includes the coupling of aromatic aldehydes with o-aminothiophenols in ethanol as a reaction medium, followed by stirring at 50°C for 1 hour . This method is part of a broader class of reactions used to synthesize benzothiazole derivatives.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as microwave irradiation, one-pot multicomponent reactions, and molecular hybridization techniques . These methods are designed to enhance yield and purity while minimizing reaction times and costs.

Chemical Reactions Analysis

Types of Reactions

7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-8-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione: undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-8-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione: has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-8-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It binds to receptors such as GABA (A) alpha-1, glutamate, and GABA (A) delta, modulating their activity and leading to anticonvulsant effects . The compound also interacts with the Na/H exchanger, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-8-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione lies in its combined structural features of benzothiazole, tetrahydroisoquinoline, and purine. This combination provides a unique pharmacophore that enhances its binding affinity and specificity for various molecular targets, making it a promising candidate for drug development.

Properties

Molecular Formula

C24H22N6O2S2

Molecular Weight

490.6 g/mol

IUPAC Name

7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylpurine-2,6-dione

InChI

InChI=1S/C24H22N6O2S2/c1-28-20-19(21(31)27-23(28)32)30(12-13-33-24-25-17-8-4-5-9-18(17)34-24)22(26-20)29-11-10-15-6-2-3-7-16(15)14-29/h2-9H,10-14H2,1H3,(H,27,31,32)

InChI Key

ZVGNZVHJGYNIFC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCC4=CC=CC=C4C3)CCSC5=NC6=CC=CC=C6S5

Origin of Product

United States

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